Tetradecyl (nitrooxy)acetate
Description
Tetradecyl (nitrooxy)acetate is an ester derivative combining a tetradecyl (C14) alkyl chain with a nitrooxy-acetate functional group.
Properties
CAS No. |
5426-76-6 |
|---|---|
Molecular Formula |
C16H31NO5 |
Molecular Weight |
317.42 g/mol |
IUPAC Name |
tetradecyl 2-nitrooxyacetate |
InChI |
InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |
InChI Key |
KQCHGTULTJPHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.
Reaction conditions:
Catalyst: Sulfuric acid
Temperature: 60-70°C
Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)
Industrial Production Methods
On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines
Major Products
Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents
Scientific Research Applications
Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:
Mechanism of Action
The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetradecyl Acetate (Myristyl Acetate)
- Structure : C14H29OCOCH3 (C16H32O2; MW = 256.42 g/mol) .
- Properties: Solubility: Lipophilic, used in flavorings and pheromone formulations . Applications: Insect pheromone component (Melanotus spp.) and cosmetic emollient .
- Research Findings: In Elasmopalpulus lignosellus, tetradecyl acetate constituted 3.8% of identified compounds, highlighting its ecological role .
Tetradecyl Trifluoroacetate
- Structure : C14H29OOCCF3 (C16H29F3O2; MW = 310.40 g/mol) .
- Properties: Volatility: Higher than non-fluorinated analogs due to trifluoroacetate group. Applications: Used in specialty solvents or intermediates in fluoroorganic synthesis.
Tetradecyl-Based Ionic Liquids
- Examples: MCPA (4-chloro-2-methylphenoxy)acetate paired with phenoxyethylammonium cations .
- Properties :
Comparative Data Table
Research Findings and Mechanistic Insights
- Herbicidal Ionic Liquids : Tetradecyl chain ILs (e.g., MCPA-based) exhibited superior solubility and activity compared to shorter-chain analogs, attributed to optimized lipophilicity and cation-anion interactions .
- Pheromone Specificity: Tetradecyl acetate in Melanotus communis acts as a species-specific pheromone, maintaining reproductive isolation from sympatric species .
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